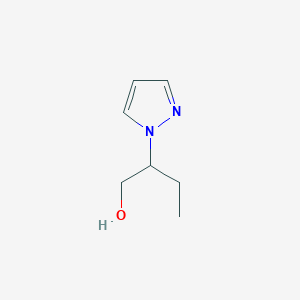

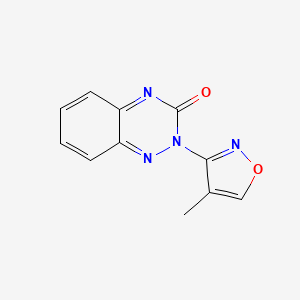

![molecular formula C15H10N2O3S B1344505 2-[(1,2-苯并异噻唑-3-基羰基)氨基]苯甲酸 CAS No. 1031627-74-3](/img/structure/B1344505.png)

2-[(1,2-苯并异噻唑-3-基羰基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C15H10N2O3S and a molecular weight of 298.32 .

Molecular Structure Analysis

The molecular structure of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is defined by its molecular formula, C15H10N2O3S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” are not fully detailed in the search results. Its molecular formula is C15H10N2O3S and it has a molecular weight of 298.32 .科学研究应用

Caspase-3抑制剂

该化合物用于合成新型的1,2-苯并异噻唑-3-酮衍生的1,2,3-三唑,这些三唑已被评估为针对caspase-3/-7的抑制剂 . Caspase-3几乎在所有凋亡模型中都被激活,被认为是凋亡途径的“中心执行者” . 寻找有效的caspase-3抑制剂是研究领域的一个重要方向,以对抗由过度凋亡引起的各种疾病,如中风、阿尔茨海默病、亨廷顿病和帕金森病 .

防污涂料

该化合物已被用于制备一种新型防污树脂 . 该树脂对海洋污损生物表现出优异的防污效力 . 杂环基团的引入显著提高了树脂的防污活性 .

抗真菌活性

1,2-苯并异噻唑-3(2 H)-酮(BIT)的N-羧酸衍生物对念珠菌和曲霉菌表现出良好的广谱抗真菌活性 . 这种类型的防污剂被接枝到聚 .

海洋生物抑制

共聚物对三种海藻(分别为小球藻、等鞭金藻和弯曲角毛藻)和三种细菌(分别为金黄色葡萄球菌、珊瑚弧菌和副溶血弧菌)的生长表现出明显的协同抑制作用 .

藤壶幼虫抑制

海洋实地测试

作用机制

未来方向

属性

IUPAC Name |

2-(1,2-benzothiazole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(13-10-6-2-4-8-12(10)21-17-13)16-11-7-3-1-5-9(11)15(19)20/h1-8H,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNQYDZAYSGCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

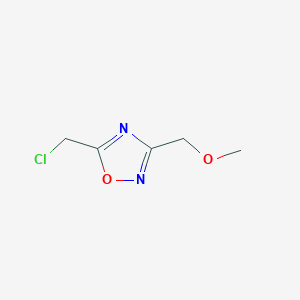

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)